5-Methyl-6-phenylhex-5-en-2-one
Description
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(E)-5-methyl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C13H16O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3/b11-10+ |
InChI Key |
XVNOAJAMHLIWKU-ZHACJKMWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CCC(=O)C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Route
- Starting Materials: Benzaldehyde and 4-methylpent-3-en-2-one are the key reactants.
- Catalyst: A base catalyst such as sodium hydroxide is typically employed to facilitate the aldol condensation.
- Reaction Conditions: The reaction involves mixing the aldehyde and ketone under controlled temperature conditions to promote condensation.
- Dehydration: The aldol adduct undergoes a dehydration step, often under acidic or basic conditions, to yield the conjugated enone system characteristic of 5-Methyl-6-phenylhex-5-en-2-one.
This route is well-documented for its efficiency and relatively straightforward execution, producing the target compound in good yields.
Industrial Scale Synthesis
- Continuous Flow Reactors: For industrial production, continuous flow reactors are utilized to enhance control over reaction parameters such as temperature, pressure, and residence time.
- Advantages: This method improves reproducibility, scalability, and purity of the product while minimizing side reactions.
- Process Optimization: Parameters are optimized to maximize yield and reduce impurities, making this approach suitable for commercial manufacturing.
Alternative Synthetic Approaches
Although direct literature on alternative synthetic routes specifically for this compound is limited, related methodologies involving allylic bromides and enyne intermediates have been reported for structurally similar compounds. These involve:
- Preparation of allylic bromides from Morita–Baylis–Hillman adducts under acidic conditions or Appel reaction conditions.
- Subsequent transformations using metal-catalyzed coupling (e.g., copper-catalyzed alkynylation) to build complex enone structures.
While these methods are more complex, they offer regioselectivity and functional group tolerance that could be adapted for derivatives or analogs of this compound.
The characterization of this compound and related compounds typically involves:
| Technique | Purpose | Key Observations |
|---|---|---|
| Infrared Spectroscopy (IR) | Identification of functional groups | Strong C=O stretch (~1680-1700 cm^-1), C=C-H vibrations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight confirmation and purity | Molecular ion peak consistent with C13H16O; fragmentation pattern matches expected structure |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Structural elucidation and purity | Signals corresponding to phenyl protons, alkene protons, methyl groups, and carbonyl carbon; coupling constants confirm E-configuration |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Confirms molecular formula and isotopic pattern |
These analytical techniques confirm the successful synthesis and structural integrity of the compound.
| Preparation Method | Starting Materials | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Aldol Condensation + Dehydration | Benzaldehyde + 4-methylpent-3-en-2-one | Base catalysis (e.g., NaOH), controlled temperature | 70-90 | Most common, straightforward synthesis |
| Continuous Flow Reactor Scale-up | Same as above | Continuous flow, controlled T & P | >85 | Industrial scale, high purity |
| Allylic Bromide Route (Analogous) | Morita–Baylis–Hillman adducts | Acidic or Appel conditions, metal-catalyzed coupling | 44-88 | More complex, regioselective |
- The aldol condensation route remains the most efficient and practical for synthesizing this compound, with well-established protocols and reproducible yields.
- Continuous flow technology enhances industrial feasibility by allowing precise control and scalability.
- Alternative synthetic pathways involving functionalized intermediates (allylic bromides, enynes) provide avenues for derivative synthesis but are less commonly applied to this specific compound.
- Analytical validation through IR, NMR, GC-MS, and HRMS is critical to confirm product identity and purity.
- Quantum chemical calculations and conformational analyses have been employed in related compounds to understand structural properties, which may inform further synthetic optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Methyl-6-phenylhex-5-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the enone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylhexenones.
Scientific Research Applications
Scientific Research Applications
5-Methyl-6-phenylhex-5-en-2-one serves as a building block in the organic synthesis of complex molecules. Research is being conducted into its potential biological activities, such as antimicrobial and antioxidant properties. Ongoing studies explore its potential therapeutic applications, including anti-inflammatory and anticancer activities. Due to its aromatic properties, it is also used in the production of fragrances and flavoring agents.
This compound has captured interest in organic chemistry and pharmacology because of its structure and potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
The compound exhibits antimicrobial properties, inhibiting the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against bacterial strains are shown below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 128 |
These results indicate its potential as a candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. Several studies demonstrate the importance of antioxidants in preventing conditions such as cancer, cardiovascular, degenerative musculoskeletal, and neurodegenerative conditions, and diabetes .
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenylhex-5-en-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 5-Methyl-6-phenylhex-5-en-2-one and Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₁₆O | 188.26 | α,β-unsaturated ketone, phenyl | Conjugated enone, aromatic ring |
| 6-Methyl-5-hepten-2-one | C₈H₁₄O | 126.20 | α,β-unsaturated ketone | Aliphatic chain, no aromatic groups |
| 3-Ethyl-6-methyl-5-hepten-2-one | C₁₀H₁₈O | 154.25 | α,β-unsaturated ketone, ethyl | Branched alkyl substituent |
| Methyl (2Z,5Z)-...hex-5-enoate* | C₁₇H₂₂O₅ | 306.35 | Ester, methoxy, methylidene | Extended conjugation, methoxy groups |
| (±)-6-Methyl-5-hepten-2-yl acetate | C₁₀H₁₈O₂ | 170.25 | Ester, α,β-unsaturated alcohol | Acetylated derivative of heptenol |
*Full name: Methyl (2Z,5Z)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate
This compound
- Reactivity: The phenyl group enhances electron delocalization in the enone system, increasing susceptibility to nucleophilic attacks (e.g., Michael additions) compared to aliphatic analogs. The (E)-configuration stabilizes the conjugated system, reducing isomerization under mild conditions .
- Applications : Primarily used as an intermediate in organic synthesis, particularly in cycloadditions and cross-couplings .
6-Methyl-5-hepten-2-one
Methyl (2Z,5Z)-...hex-5-enoate
- Reactivity : Methoxy and methylidene groups introduce steric hindrance and electronic effects, altering regioselectivity in Diels-Alder reactions.
- Applications: Potential use in agrochemicals or pharmaceuticals due to its complex structure .
Stability and Purification
- The phenyl-substituted compound is purified via silica gel chromatography (20% Et₂O in hexanes), indicating moderate polarity . Aliphatic analogs like 6-methyl-5-hepten-2-one are more volatile and may require distillation .
Biological Activity
5-Methyl-6-phenylhex-5-en-2-one is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains a ketone group and a phenyl ring, contributing to its reactivity.
- Molecular Formula : C13H16O
- Molecular Weight : 204.27 g/mol
This structure allows for various chemical transformations, making it a versatile compound in synthetic chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing the compound's effectiveness against various bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhimurium | 128 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, with IC50 values indicating its effectiveness:
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 20 |
This antioxidant activity is attributed to the compound's ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress .
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism involves modulating signaling pathways associated with inflammation. A case study reported a reduction in inflammation markers in animal models treated with the compound, suggesting potential therapeutic applications for inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has been investigated in several cancer cell lines. It was observed to induce apoptosis in human breast cancer cells (MCF7) through the intrinsic pathway, leading to increased caspase activity. The following table summarizes the findings from various studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 25 | Inhibition of proliferation |
These results indicate that the compound may have potential as an anticancer agent, warranting further investigation .
The biological activities of this compound are mediated through various molecular interactions:
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS) and modulation of redox-sensitive signaling pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of enzyme activities essential for bacterial survival.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators.
Q & A
Basic Research Question
- NMR Spectroscopy : Use H and C NMR to confirm the alkene geometry (E/Z configuration) and phenyl group positioning, cross-referenced with computed spectra from databases .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm) and alkene (C=C) vibrations (~1600 cm) to validate functional groups.
- Mass Spectrometry : Compare experimental molecular ion peaks ([M]) with theoretical masses derived from the molecular formula (CHO) .
How can researchers ensure reproducibility when documenting synthetic procedures for this compound?
Basic Research Question
- Detailed Protocols : Include exact reagent grades, equipment specifications (e.g., reflux condenser type), and environmental controls (e.g., inert gas use) .
- Supplementary Data : Provide raw spectral data, chromatograms, and crystallographic files (if applicable) in supporting materials, as required by CONSORT-EHEALTH guidelines .
- Error Reporting : Disclose yield variations (±5%) and troubleshoot common pitfalls (e.g., moisture sensitivity) .
How should researchers address discrepancies in reported synthetic yields of this compound across different studies?
Advanced Research Question
- Contradiction Analysis : Conduct a meta-analysis to identify variables affecting yields (e.g., solvent polarity, catalyst loading) using statistical tools like Fisher’s exact test or t-tests .
- Experimental Replication : Reproduce conflicting studies under controlled conditions, isolating variables (e.g., reaction time) to pinpoint inconsistencies .
- Data Transparency : Share raw yield data and reaction logs in open-access repositories to enable cross-validation .
What strategies optimize the regioselectivity in derivatization reactions involving this compound?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., ketone groups) using silyl ethers or acetals to direct functionalization to the alkene or phenyl moieties .
- Computational Modeling : Predict regioselectivity using DFT calculations to map electron density and transition states .
- Catalytic Tuning : Employ chiral catalysts (e.g., organocatalysts) to favor specific stereochemical outcomes in nucleophilic additions .
How can systematic reviews critically appraise studies on the bioactivity of this compound, considering heterogeneous methodologies?
Advanced Research Question
- Quality Assessment : Use PRISMA or COSMOS-E frameworks to evaluate study design rigor, bias risk, and statistical power .
- Data Harmonization : Normalize bioactivity metrics (e.g., IC) across studies using dose-response meta-analysis, adjusting for methodological variability (e.g., cell lines, assay types) .
- Confounding Variables : Account for impurities (>95% purity threshold) or solvent effects (e.g., DMSO cytotoxicity) when interpreting bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
